2-Hydroxy-4-phenylbutanoic acid

Catalog No.
S569551
CAS No.
4263-93-8
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-4-phenylbutanoic acid

CAS Number

4263-93-8

Product Name

2-Hydroxy-4-phenylbutanoic acid

IUPAC Name

2-hydroxy-4-phenylbutanoic acid

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)

InChI Key

JNJCEALGCZSIGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(C(=O)O)O

Synonyms

(R)-2-hydroxy-4-phenylbutyric acid, 2-HPBA, 2-hydroxy-4-phenylbutanoate, 2-hydroxy-4-phenylbutyrate, 2-hydroxy-4-phenylbutyric acid

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)O

Neuroscience and Neurodegenerative Diseases:

-HPBA has been studied for its potential role in protecting neurons and promoting their survival. Studies suggest it may offer neuroprotective effects against various neurodegenerative diseases, including:

  • Alzheimer's disease: Research suggests 2-HPBA might help reduce the formation of amyloid beta plaques, a hallmark of Alzheimer's disease, and improve cognitive function in animal models [].
  • Parkinson's disease: Studies indicate that 2-HPBA may possess neuroprotective properties against dopamine neurons, which are progressively lost in Parkinson's disease [].

Metabolic Disorders:

-HPBA is being investigated for its potential impact on metabolic health due to its ability to:

  • Improve insulin sensitivity: Studies suggest 2-HPBA may enhance the body's ability to utilize insulin, potentially aiding in managing type 2 diabetes [].
  • Reduce body weight: Research in animal models indicates that 2-HPBA supplementation may contribute to weight loss and improve body composition.

Cancer Research:

Some studies suggest 2-HPBA might exhibit anti-cancer properties, including:

  • Suppressing cancer cell proliferation: 2-HPBA may inhibit the growth and division of certain cancer cells in laboratory settings.
  • Inducing cancer cell death: Research suggests 2-HPBA may trigger apoptosis, a form of programmed cell death, in specific cancer cell lines.

Other Areas of Investigation:

-HPBA is being explored for its potential applications in various other scientific fields, including:

  • Bone health: Studies suggest 2-HPBA might promote bone formation and improve bone mineral density.
  • Wound healing: Research indicates that 2-HPBA may accelerate the wound healing process.

2-Hydroxy-4-phenylbutanoic acid, also known as 2-Hydroxy-4-phenylbutyric acid, is a chiral compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. It exists as a white crystalline solid and is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme inhibitors. The compound is structurally characterized by a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a butanoic acid backbone, which contributes to its biological activity and potential therapeutic applications .

As 2-HPBA is not directly used as a drug, a mechanism of action is not typically discussed for this molecule. However, its role as a precursor for ACE inhibitors is relevant. ACE inhibitors work by preventing the conversion of angiotensin I to angiotensin II, a potent blood vessel constrictor. This, in turn, helps lower blood pressure and reduces strain on the heart [].

Future Research Directions

Research on 2-HPBA is ongoing, with a focus on:

  • Developing more efficient and cost-effective methods for synthesizing the desired stereoisomer, particularly (R)-2-HPBA.
  • Exploring potential applications of 2-HPBA beyond its role as a precursor molecule.
, primarily involving esterification and reduction processes. It can be synthesized from 2-oxo-4-phenylbutanoic acid through biocatalytic reduction using specific enzymes such as NAD-dependent d-lactate dehydrogenase. This reaction typically yields high enantiomeric excess, making it suitable for pharmaceutical applications . The compound can also undergo esterification to form various esters, which may enhance its solubility and bioavailability.

The compound exhibits significant biological activity, particularly as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors are crucial in the management of hypertension and heart failure. Studies have shown that 2-hydroxy-4-phenylbutanoic acid has potential neuroprotective effects and may influence metabolic pathways related to cardiovascular health . Additionally, it has been noted for its anti-inflammatory properties, making it a candidate for further research in therapeutic applications.

Several methods for synthesizing 2-hydroxy-4-phenylbutanoic acid have been developed:

  • Biocatalytic Reduction: Utilizing engineered strains of Escherichia coli that express specific enzymes to convert 2-oxo-4-phenylbutanoic acid into the desired compound with high efficiency and selectivity .
  • Chemical Synthesis: Traditional chemical methods involve the condensation of benzaldehyde with pyruvic acid followed by reduction processes to yield the final product .
  • Enzymatic Methods: Enzyme-catalyzed reactions provide a more environmentally friendly approach to synthesis, often yielding higher purity products with fewer byproducts .

2-Hydroxy-4-phenylbutanoic acid is primarily used in:

  • Pharmaceuticals: As an intermediate for synthesizing angiotensin-converting enzyme inhibitors.
  • Research: In studies exploring its biological effects and potential therapeutic benefits.
  • Chemical Industry: As a precursor for various organic compounds due to its functional groups that allow further modifications.

Research on the interactions of 2-hydroxy-4-phenylbutanoic acid with biological systems indicates its potential effects on metabolic pathways and cellular signaling mechanisms. Interaction studies have shown that it may modulate enzyme activities related to cardiovascular functions and metabolic disorders. Furthermore, ongoing studies aim to elucidate its mechanism of action at the molecular level, particularly in relation to its neuroprotective effects .

Several compounds share structural similarities with 2-hydroxy-4-phenylbutanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
(R)-2-Hydroxy-4-phenylbutyric acidChiral variant of 2-hydroxy-4-phenylbutanoic acidSpecific enantiomer used in drug formulations
(S)-2-Hydroxy-4-phenylbutyric acidChiral variantDifferent biological activity compared to (R) form
2-Hydroxy-7-phenylheptanoic acidLonger carbon chain with similar functional groupsPotentially different pharmacokinetics
2-Hydroxy-3-phenylpropanoic acidShorter carbon chainMay exhibit different biological properties

These compounds highlight the structural diversity within this chemical class while emphasizing the unique properties of 2-hydroxy-4-phenylbutanoic acid that make it particularly valuable in pharmaceutical applications.

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

4263-93-8

Dates

Modify: 2023-08-15

Explore Compound Types